

improving tissue adhesion with PARAPLAST PLUS

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Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158 Get Quote

PARAPLAST PLUS Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using **PARAPLAST PLUS** for improving tissue adhesion in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is PARAPLAST PLUS and how does it differ from other paraffin waxes?

PARAPLAST PLUS is a tissue embedding medium composed of highly purified paraffin, plastic polymers of regulated molecular weights, and a small percentage of dimethyl sulfoxide (DMSO).[1][2] The addition of DMSO allows for faster infiltration of tissues, especially large or difficult-to-process samples, when compared to standard paraplast.[1][3][4]

Q2: What are the main advantages of using **PARAPLAST PLUS**?

The primary advantages of **PARAPLAST PLUS** include:

- Faster tissue penetration: The DMSO content accelerates infiltration time.[3][4]
- Improved sectioning: It allows for the cutting of thin, wrinkle-free sections with excellent ribbon continuity.[1]
- Enhanced adhesion: The formulation promotes better adhesion of the tissue to the slide.[5]



• Ideal for challenging tissues: It is particularly recommended for large, dense, or brittle tissues that are difficult to infiltrate with standard paraffin.[1][3][4]

Q3: What is the melting point of PARAPLAST PLUS?

The melting point of **PARAPLAST PLUS** is approximately 56°C.[6]

Q4: Can **PARAPLAST PLUS** be used for all tissue types?

While **PARAPLAST PLUS** is versatile, it is especially beneficial for large specimens and tissues that are known to present infiltration challenges.[1] For routine, smaller, or less dense tissues, standard Paraplast may be sufficient.

Troubleshooting Guide

Issue 1: Poor or incomplete tissue infiltration.

- Question: My tissues appear soft and mushy after embedding with PARAPLAST PLUS.
 What could be the cause?
- Answer: This issue often stems from incomplete dehydration of the tissue before infiltration.
 Ensure that the graded alcohol series (typically 70% to 100% ethanol) is performed thoroughly, with adequate time in each concentration to completely remove water. Residual water in the tissue will prevent proper infiltration by the hydrophobic paraffin.
- Question: Why are some parts of my tissue not fully infiltrated, even after the standard processing time?
- Answer: While PARAPLAST PLUS offers faster infiltration, very dense or large tissues may still require extended infiltration times. Consider increasing the duration of the tissue in the molten PARAPLAST PLUS to ensure complete penetration. Also, ensure the PARAPLAST PLUS in the embedding center is well-mixed, as additives can sometimes settle.

Issue 2: Tissue sections are detaching from the slide.

 Question: My tissue sections are floating off the slides during staining. How can I improve adhesion?



- Answer: Several factors can contribute to poor adhesion:
 - Slide Quality: Ensure you are using positively charged or adhesive-coated slides (e.g., Superfrost Plus).
 - Incomplete Drying: After sectioning and floating the ribbon onto the slide, it is crucial to completely dry the slides. This can be done by leaving them at room temperature overnight or on a slide warmer.
 - Water Bath Contamination: Any contaminants in the water bath, such as oils or lotions, can interfere with adhesion. Ensure the water bath is clean.
 - Aggressive Staining Procedures: Some antigen retrieval methods or harsh staining reagents can cause tissue detachment. If this is suspected, consider using a gentler protocol or a stronger adhesive on the slides.

Issue 3: Wrinkled or compressed tissue sections.

- Question: My tissue sections are showing significant wrinkles and compression after cutting.
 What can I do?
- Answer: Wrinkling and compression can be caused by several factors:
 - Dull Microtome Blade: Ensure you are using a sharp, clean microtome blade.
 - Incorrect Blade Angle: The angle of the microtome blade can affect section quality. Consult your microtome's manual for the optimal angle.
 - Paraffin Temperature: If the PARAPLAST PLUS is too cold, it can become brittle and lead to compression. Ensure the block is properly acclimated to the sectioning environment.
 - Cutting Speed: A slow and consistent cutting motion is generally recommended for optimal results.

Data Presentation

Table 1: Comparison of PARAPLAST Variants



Feature	PARAPLAST	PARAPLAST PLUS	PARAPLAST X-tra
Composition	Refined paraffin with plastic polymers	Refined paraffin with plastic polymers and DMSO	Blend of low molecular weight polymers and purified paraffins
Melting Point	56°C[6][7]	56°C[6][7]	50-54°C[8]
Density	~0.8 g/cm ³ [2][9]	~0.8 g/cm ³ [1][10]	~0.8 g/cm ³ [3]
Viscosity	Higher melt viscosity[11]	Higher melt viscosity[4][11]	Low viscosity[5][11] [12][13]
Key Feature	General-purpose tissue embedding	Faster infiltration for large/difficult tissues[3][4]	Lower temperature infiltration to prevent tissue distortion[12]
Recommended Use	Routine tissue processing	Large, dense, or brittle tissues	Tissues sensitive to heat

Experimental Protocols

Detailed Protocol for Tissue Processing and Embedding with PARAPLAST PLUS

This protocol is a general guideline and may require optimization based on the specific tissue type and size.

• Fixation:

- Immediately after excision, immerse the tissue in a fixative solution (e.g., 10% neutral buffered formalin) at a volume of at least 10 times that of the tissue.
- Fixation time will vary depending on the tissue size but is typically 24-48 hours at room temperature.

• Dehydration:

Transfer the fixed tissue to a processing cassette.

Troubleshooting & Optimization





Process the tissue through a graded series of ethanol to remove water:

■ 70% Ethanol: 1-2 hours

■ 80% Ethanol: 1-2 hours

■ 95% Ethanol (two changes): 1-2 hours each

■ 100% Ethanol (three changes): 1-2 hours each

Note: For larger or denser tissues, extend the time in each alcohol concentration.

Clearing:

- Transfer the dehydrated tissue through a clearing agent to remove the alcohol. Xylene is commonly used.
- Xylene (two to three changes): 1-2 hours each.

• Infiltration with PARAPLAST PLUS:

- Pre-melt the **PARAPLAST PLUS** in a paraffin oven at 58-60°C.
- Transfer the cleared tissue into the molten PARAPLAST PLUS.
- Perform at least two to three changes of molten PARAPLAST PLUS to ensure complete removal of the clearing agent.
- Infiltration time will vary, but a typical duration is 2-4 hours per change. For large or difficult tissues, infiltration can be extended overnight.

• Embedding:

- Fill a pre-warmed embedding mold with molten PARAPLAST PLUS.
- Using warm forceps, carefully orient the infiltrated tissue in the mold in the desired plane of sectioning.
- Place the cassette base on top of the mold.



- Cool the block on a cold plate to solidify the PARAPLAST PLUS.
- Sectioning and Mounting:
 - Trim the paraffin block to expose the tissue surface.
 - Section the block on a microtome at the desired thickness (typically 4-6 μm).
 - Float the paraffin ribbon on a clean water bath maintained at a temperature slightly below the melting point of the wax.
 - Mount the flattened section onto a positively charged or adhesive-coated microscope slide.
 - Dry the slides completely before staining.

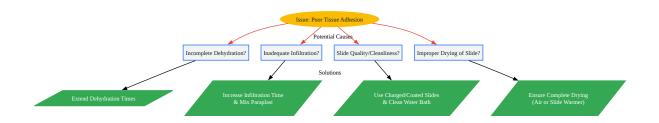
Mandatory Visualization



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Caption: Standard experimental workflow for tissue processing and embedding with **PARAPLAST PLUS**.





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Caption: Troubleshooting logic for poor tissue adhesion with **PARAPLAST PLUS**.

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